Sodium 5-((4-amino-5-methoxy-o-tolyl)azo)-2-methoxybenzenesulphonate
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Overview
Description
Sirius scarlet GG is an organic sodium salt that is the monosodium salt of 5-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-2-methoxybenzene-1-sulfonic acid. Occasionally used for the selective staining of amyloid. It has a role as a histological dye and a fluorochrome. It contains a 5-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-2-methoxybenzene-1-sulfonate.
Scientific Research Applications
Molecular Structure and Spectral Analysis in Azo Dyes
- A study on azo dyes, including Sodium 5-((4-amino-5-methoxy-o-tolyl)azo)-2-methoxybenzenesulphonate, focused on their molecular structures using Density Functional Theory. These azo dyes show potential in optoelectronic applications, particularly in developing polarizing films for UV and visible spectrum regions. The research aligns computed absorption spectral data with experimental data, enhancing the understanding of these dyes in practical applications (Shahab et al., 2016).
Cleavage of Azo Compounds in Alkaline Solutions
- A different study delves into the reaction of azo compounds, similar to this compound, in alkaline solutions. This research reveals the intramolecular redox reactions these compounds undergo, leading to the formation of azoxybenzene and azobenzene derivatives. Such reactions are significant for understanding the chemical behavior of azo dyes in various environments (Boduszek & Halama, 1998).
Synthesis of Derivatives for Pharmaceutical Applications
- In pharmaceutical research, azo compounds, including derivatives of this compound, have been synthesized for potential antiepileptic agents. This synthesis process and the subsequent evaluation of their activity provide insights into the medicinal applications of such compounds (Warokar et al., 2012).
Impact on Environmental and Industrial Processes
- Environmental research has explored the effects of azo dyes on degradation processes in textile industries. For instance, a study on the degradation of Acid Orange 7, which involves similar compounds, shows the dual effect (inhibitory and accelerating) of chloride on azo dye degradation. This highlights the environmental implications of using azo dyes in industries and their potential toxic effects (Yuan et al., 2011).
Properties
CAS No. |
1937-40-2 |
---|---|
Molecular Formula |
C15H16N3NaO5S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
sodium;5-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-2-methoxybenzenesulfonate |
InChI |
InChI=1S/C15H17N3O5S.Na/c1-9-6-11(16)14(23-3)8-12(9)18-17-10-4-5-13(22-2)15(7-10)24(19,20)21;/h4-8H,16H2,1-3H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
VEZPAKWJFJTJJA-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)[O-])OC)N.[Na+] |
SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)[O-])OC)N.[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)OC)S(=O)(=O)[O-])OC)N.[Na+] |
1937-40-2 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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